molecular formula C10H11N3O2 B15274826 Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate

Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate

Cat. No.: B15274826
M. Wt: 205.21 g/mol
InChI Key: UEMXFTTZZGXDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate is a chemical compound with the CAS Registry Number 1695270-82-6 . It has a molecular formula of C 10 H 11 N 3 O 2 and a molecular weight of 205.21 g/mol . The structure of the compound features a pyrazine ring core that is substituted with a methyl ester group and an amino group from a but-3-yn-2-yl chain, which contains a terminal alkyne functionality . This terminal alkyne group is a valuable handle in modern synthetic chemistry, particularly for Click Chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the compound a versatile building block (synthon) for the synthesis of more complex molecules, potentially for use in medicinal chemistry and drug discovery research . While specific biological data and a detailed mechanism of action for this exact molecule are not readily available in the public domain, substituted pyrazine-2-carboxamides are a known area of investigation in pharmaceutical research. For instance, related structures have been identified as HPK1 (Haematopoietic Progenitor Kinase 1) inhibitors and are being explored for the treatment of cancer . As such, this compound serves as a crucial intermediate for researchers synthesizing and evaluating novel small-molecule therapeutics targeting kinase pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. For detailed safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-(but-3-yn-2-ylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-4-7(2)13-9-6-11-8(5-12-9)10(14)15-3/h1,5-7H,2-3H3,(H,12,13)

InChI Key

UEMXFTTZZGXDSY-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC=C(N=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Direct Amination of Pyrazine Intermediates

A two-step strategy involves synthesizing methyl 5-aminopyrazine-2-carboxylate followed by coupling with but-3-yn-2-yl bromide or analogous electrophiles. The amination step could employ Buchwald–Hartwig conditions or nucleophilic substitution, depending on the reactivity of the amine and electrophile.

Esterification and Alkyne Incorporation

Another route starts with 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylic acid , which is esterified using methanol under acidic or enzymatic conditions. However, this approach requires prior synthesis of the carboxylic acid precursor, which may involve oxidation steps similar to those in 5-methylpyrazine-2-carboxylic acid production.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Impact on Reaction Source
Temperature 120–140°C Higher temps favor cyclization
Solvent Xylenes or acetic acid Polar aprotic solvents improve MCR
Catalyst CuI or Na₂S₂O₅ Reduces side reactions
Reaction Time 5 min (microwave) – 24 h Shorter times with energy input

For instance, copper(I) iodide in acetic acid at 120°C promotes efficient cyclization of diazido precursors. Similarly, microwave irradiation accelerates three-component reactions, achieving >90% yields in 5 minutes.

Industrial Scalability Considerations

Patented methods for related compounds emphasize sustainability and cost-effectiveness. For example:

  • Waste minimization : The use of ionic liquids ([bmim]Br) as recyclable solvents reduces environmental impact.
  • Catalyst recovery : Manganese dioxide from permanganate oxidations can be reclaimed and reused.
  • Continuous flow systems : Adapting thermolysis or MCRs to flow chemistry could enhance scalability.

A proposed industrial route for Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate might combine:

  • Cyclization of a malonamide precursor under CuI catalysis.
  • Amination with but-3-yn-2-ylamine under microwave conditions.
  • Purification via butanone extraction, as described in decarboxylation protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

The following analysis focuses on structurally related pyrazinecarboxylate derivatives, emphasizing substituent effects, synthetic methodologies, and biological activities.

Key Structural Features
Compound ID/Name Substituents at Pyrazine Positions Key Functional Groups Synthesis Yield Melting Point (°C)
Target Compound 5-(But-3-yn-2-yl)amino, 2-(methyl ester) Alkyne, ester N/A* N/A*
Methyl 3-Amino-5-(azepan-1-yl)-6-(3,5-dimethoxyphenyl)-pyrazine-2-carboxylate (30a) 3-Amino, 5-Azepan-1-yl, 6-(3,5-dimethoxyphenyl) Azepane, dimethoxyphenyl, ester 62% 96–98
Methyl 3-Amino-5-(azepan-1-yl)-6-(2-chloropyrimidin-5-yl)-pyrazine-2-carboxylate (8) 3-Amino, 5-Azepan-1-yl, 6-(2-chloropyrimidinyl) Chloropyrimidine, azepane, ester 64% 168–170
Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (4) 5-(3-Phenylureido), 2-(propyl ester) Ureido, ester 86% N/A
Methyl 5-bromopyrazine-2-carboxylate (13 precursor) 5-Bromo, 2-(methyl ester) Bromo, ester 78% N/A

Notes:

  • The target compound’s alkyne substituent distinguishes it from analogs with azepane, aryl, or halogen groups. Alkyne moieties may enhance reactivity in click chemistry or serve as hydrogen bond acceptors .
  • Azepane-containing analogs (e.g., 30a, 8) exhibit moderate yields (62–64%) via Suzuki-Miyaura coupling or Buchwald-Hartwig amination .
  • Ureido derivatives (e.g., compound 4) are synthesized via microwave-assisted reactions with high yields (86%), suggesting efficient coupling strategies for amino-substituted pyrazines .
Antimycobacterial and Antifungal Activity
Compound ID/Name Biological Activity (IC₅₀ or MIC) Key Findings Reference
Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (4) MIC (Mtb H37Rv) = 1.56 μg/mL High antimycobacterial activity, low cytotoxicity
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide (4) IC₅₀ (Photosynthesis inhibition) = 49.5 µM Moderate antifungal activity
Methyl 3-Amino-5-(azepan-1-yl)-6-(3,5-dimethoxyphenyl)-pyrazine-2-carboxylate (30a) N/A Structural studies focus on NMR/HRMS

Key Observations :

  • Ureido derivatives (e.g., compound 4) show potent antimycobacterial activity, likely due to enhanced target binding via hydrogen bonding .
  • Halogenated pyrazines (e.g., compound 4 in ) exhibit moderate antifungal effects, suggesting halogen atoms improve lipophilicity and membrane penetration .
Physicochemical Properties
  • Solubility : Azepane and dimethoxyphenyl groups (e.g., 30a) may improve solubility in polar solvents compared to alkyne-substituted analogs .
  • Thermal Stability : Higher melting points (e.g., 168–170°C for compound 8) correlate with rigid heteroaryl substituents .

Biological Activity

Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate is a heterocyclic compound recognized for its potential applications in medicinal chemistry and materials science. This article delves into its biological activity, focusing on its interactions with biological targets, synthesis pathways, and potential therapeutic applications.

Structural Characteristics

This compound features a pyrazine ring substituted with a methyl ester and an amino group linked to a but-3-yn-2-yl chain. Its molecular formula is C10H11N3O2, with a molecular weight of 205.21 g/mol. The unique alkyne substitution at the amino group enhances its reactivity and biological activity compared to other compounds lacking this feature.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound may interact with specific enzymes or receptors, modulating their activity. This interaction is particularly significant in the context of neuropsychiatric disorders, where modulation of metabotropic glutamate receptors can play a therapeutic role.

Potential Therapeutic Applications

  • Neuropsychiatric Disorders : The compound's ability to influence neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazine compounds exhibit antimicrobial properties, indicating potential for development as antibacterial agents .
  • Anticancer Activity : Similar pyrazine derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazine Ring : Starting from appropriate precursors, the pyrazine ring is constructed through cyclization reactions.
  • Substitution Reactions : The but-3-yn-2-yl amino group is introduced via nucleophilic substitution methods.
  • Esterification : The final step involves the esterification of the carboxylic acid group to obtain the methyl ester form.

Interaction Studies

Interaction studies are essential for understanding the compound's mechanism of action and potential therapeutic uses. These studies often focus on:

  • Binding Affinities : Investigating how well the compound binds to target receptors or enzymes.
  • Mechanisms of Action : Exploring how the compound modulates biological pathways, particularly those involved in neuropsychiatric disorders.

Comparative Analysis with Similar Compounds

To highlight the unique characteristics of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarity ScoreBiological Activity
Methyl 6-(but-3-enyl)amino-pyrazine-2-carboxylate2172127-71-60.91Antimicrobial
Methyl 5-amino-pyrazine-2-carboxylate5424-01-10.87Anticancer
Methyl 6-bromopyrazinecarboxylic acid486424370.85Antioxidant

This table illustrates that while these compounds share structural similarities, their biological activities vary significantly, underscoring the importance of specific substitutions in determining pharmacological effects.

Case Studies

Recent research has highlighted various case studies involving pyrazine derivatives:

  • Antimicrobial Evaluation : A study demonstrated that certain pyrazole derivatives exhibited excellent antimicrobial activity against various pathogens, suggesting that similar mechanisms may be present in methyl 5-[(but-3-yn-2-yl)amino]pyrazine derivatives .
  • Cytotoxicity Assays : In vitro cytotoxicity assays have shown that some pyrazine derivatives possess low toxicity against normal cell lines while effectively inhibiting cancer cell growth, indicating a favorable therapeutic index .

Q & A

Q. What are the critical parameters for optimizing the synthesis of Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate?

  • Methodological Answer : Synthesis optimization relies on reaction temperature, solvent polarity (e.g., dichloromethane or DMF), and catalyst selection. For example, coupling reactions involving pyrazine derivatives often use Pd-based catalysts (e.g., Pd(PPh₃)₄) to achieve yields >60% . Key steps include:
  • Temperature control : Heating at 80–100°C for 45–120 minutes to drive nucleophilic substitution or cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of terminal alkynes in Sonogashira-like couplings .
    Table 1 : Representative Synthesis Conditions
StepSolventCatalystTemp (°C)Yield (%)Reference
Alkyne couplingDMFPd(PPh₃)₄8062–86
EsterificationDichloromethaneDIPEART75–90

Q. How can structural characterization techniques validate the purity and identity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For pyrazine derivatives:
  • ¹H NMR : Aromatic protons on the pyrazine ring appear as doublets or singlets in δ 8.2–9.5 ppm. Terminal alkyne protons (if present) resonate at δ 2.5–3.0 ppm .
  • HRMS : Confirm molecular weight (e.g., C₁₁H₁₂N₄O₂ requires m/z 248.0912) .
    Note : X-ray crystallography (via SHELX programs) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the terminal alkyne group in further functionalization?

  • Methodological Answer : The terminal alkyne participates in click chemistry (e.g., CuAAC with azides) or Sonogashira couplings . Density functional theory (DFT) studies show:
  • Electronic effects : The electron-deficient pyrazine ring polarizes the alkyne, enhancing electrophilicity at the β-carbon .
  • Steric hindrance : Substituents on the but-3-yn-2-yl chain influence reaction rates (e.g., bulkier groups reduce yields in Pd-catalyzed reactions) .
    Experimental validation : Monitor reactions via TLC and isolate intermediates (e.g., bromo derivatives) to confirm regioselectivity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and QSAR models to study binding to enzymes (e.g., Mycobacterium tuberculosis enoyl reductase). Key steps:
  • Ligand preparation : Optimize 3D geometry with Gaussian09 at the B3LYP/6-31G* level .
  • Target selection : Align with pyrazinamide derivatives’ known binding pockets (e.g., hydrophobic interactions with Phe149) .
    Case study : Pyrazine-carboxylate analogs showed MIC values of 1.56–6.25 µg/mL against Mtb H37Rv, linked to urea substituent positioning .

Q. How should researchers address contradictory data on the compound’s solubility and stability?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH. Standardize protocols:
  • Solubility : Test in DMSO (polar) vs. hexane (nonpolar). Pyrazine esters typically dissolve in DMSO (>10 mg/mL) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for ester hydrolysis (e.g., carboxylate byproduct at t_R 14–17 min) .
    Mitigation : Use anhydrous conditions and antioxidants (e.g., BHT) during storage .

Data Analysis & Experimental Design

Q. What strategies resolve low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to optimize variables:
  • Factor screening : Identify critical parameters (e.g., catalyst loading, solvent ratio) via Plackett-Burman design .
  • Response surface methodology (RSM) : Maximize yield using a central composite design (CCD) for temperature and time .
    Case study : Increasing Pd catalyst loading from 5 mol% to 10 mol% improved Suzuki coupling yields from 45% to 83% .

Q. How can researchers differentiate between isomeric byproducts in pyrazine derivatives?

  • Methodological Answer : Use 2D NMR (COSY, NOESY) and LC-MS/MS :
  • NOESY : Correlate spatial proximity of substituents (e.g., methyl vs. amino groups on the pyrazine ring) .
  • MS/MS fragmentation : Isomers exhibit distinct fragmentation patterns (e.g., m/z 186.59 for chloro vs. bromo analogs) .

Contradictory Data Resolution

Q. Why do reported biological activities vary across studies for structurally similar pyrazine derivatives?

  • Methodological Answer : Variations stem from assay conditions (e.g., cell lines, incubation time). Standardize protocols:
  • Cell viability assays : Use ATCC-certified HepG2 cells with 48-hour incubation .
  • Dose-response curves : Calculate IC₅₀ values in triplicate to reduce variability .
    Example : Urea-substituted pyrazines showed 10-fold higher activity than sulfonamide analogs due to hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.